Lipophilicity Modulation: XLogP3 Comparison with 2-Chlorophenoxy Analog
The target compound exhibits an XLogP3 of 2.8 , which is 0.58 log units lower than the 2-chlorophenoxy analog 2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide (LogP = 3.38) [1]. This reduction in lipophilicity is expected to translate into improved aqueous solubility and potentially lower non-specific protein binding, a critical factor for in vitro assay reliability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide: LogP = 3.38 |
| Quantified Difference | ΔLogP = -0.58 (target compound is less lipophilic) |
| Conditions | Computed XLogP3 (target) vs. experimentally derived or computed LogP (comparator) |
Why This Matters
A 0.58 log unit decrease in lipophilicity can significantly improve aqueous solubility and reduce non-specific binding, which is critical for achieving reliable dose-response curves in biochemical and cell-based assays.
- [1] PrenDB. 2-(2-chlorophenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]propanamide: LogP = 3.38. https://prendb.pharmazie.uni-marburg.de/ (accessed 2026-05-09). View Source
